molecular formula C18H18N4O B14154536 N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)

N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)

Cat. No.: B14154536
M. Wt: 306.4 g/mol
InChI Key: UTNXQIIIVJUOPU-UDWIEESQSA-N
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Description

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring, a naphthalene moiety, and a hydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-(naphthalen-1-ylamino)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylene]isonicotinohydrazide
  • 1-(1-methyl-1H-pyrrol-2-yl)ethanone

Uniqueness

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide stands out due to its combination of a pyrrole ring and a naphthalene moiety, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C18H18N4O/c1-22-11-5-8-15(22)12-20-21-18(23)13-19-17-10-4-7-14-6-2-3-9-16(14)17/h2-12,19H,13H2,1H3,(H,21,23)/b20-12+

InChI Key

UTNXQIIIVJUOPU-UDWIEESQSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32

Canonical SMILES

CN1C=CC=C1C=NNC(=O)CNC2=CC=CC3=CC=CC=C32

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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